An In-depth Technical Guide to 4-Nitrophenyl N-octylcarbamate: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to 4-Nitrophenyl N-octylcarbamate: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl N-octylcarbamate is a chemical compound of significant interest in the fields of biochemistry and drug discovery, primarily for its role as an enzyme inhibitor. This guide provides a comprehensive overview of its chemical and physical properties, its mechanism of action, and detailed protocols for its synthesis and application in enzyme inhibition assays. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors.
Core Chemical and Physical Properties
4-Nitrophenyl N-octylcarbamate, with the IUPAC name (4-nitrophenyl) N-octylcarbamate, is an organic molecule belonging to the carbamate family.[1] Its structure features a central carbamate group linking an octyl chain to a 4-nitrophenyl ring. This unique combination of a lipophilic alkyl chain and an electron-withdrawing nitrophenyl group is key to its biological activity.
| Property | Value | Source |
| CAS Number | 63321-54-0 | [1] |
| Molecular Formula | C₁₅H₂₂N₂O₄ | [1] |
| Molecular Weight | 294.35 g/mol | [1] |
| Appearance | Inferred to be a solid at room temperature | |
| Solubility | Expected to have limited solubility in aqueous solutions. For experimental use, it is recommended to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute with the desired aqueous buffer. | |
| Stability | 4-nitrophenyl carbamates are known to be stable in acidic and neutral aqueous solutions. However, they are susceptible to cleavage under basic conditions. |
Molecular Structure:
Caption: 2D structure of 4-Nitrophenyl N-octylcarbamate.
Mechanism of Action and Therapeutic Potential
Carbamates as a class of compounds are recognized for their ability to inhibit serine hydrolases. The mechanism of inhibition involves the carbamoylation of the active site serine residue of the enzyme, rendering it inactive. The 4-nitrophenyl group in 4-Nitrophenyl N-octylcarbamate acts as a good leaving group, facilitating the nucleophilic attack by the serine residue on the carbamate carbonyl carbon. The length of the N-alkyl chain, in this case, the octyl group, plays a crucial role in the inhibitor's potency and selectivity for specific enzymes.
A primary target of interest for carbamate inhibitors is Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide.[2][3] Inhibition of FAAH leads to an increase in the endogenous levels of anandamide and other bioactive lipids, which in turn modulates various physiological processes. Pharmacological inhibition of FAAH has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[2] This makes FAAH an attractive therapeutic target for the treatment of pain, inflammation, and central nervous system disorders.[2]
Applications in Research and Drug Development
The primary application of 4-Nitrophenyl N-octylcarbamate in a research setting is as a tool compound for studying the role of serine hydrolases, particularly FAAH, in various biological processes. Its ability to inhibit these enzymes allows researchers to investigate the downstream effects of increased substrate levels.
In the context of drug development, 4-Nitrophenyl N-octylcarbamate can serve as a lead compound or a reference inhibitor in the development of novel therapeutics targeting FAAH. Its chemical scaffold can be modified to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
Synthesis of 4-Nitrophenyl N-octylcarbamate
The synthesis of 4-Nitrophenyl N-octylcarbamate can be achieved through the reaction of 4-nitrophenyl chloroformate with octylamine. A general procedure, adapted from the synthesis of a similar carbamate, is provided below.[4]
Materials:
-
4-Nitrophenyl chloroformate
-
Octylamine
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
1 N Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophenyl chloroformate in dichloromethane.
-
Add pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add octylamine dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 N NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of 4-Nitrophenyl N-octylcarbamate.
Enzyme Inhibition Assay Protocol
The inhibitory activity of 4-Nitrophenyl N-octylcarbamate against a target enzyme, such as FAAH, can be determined using a colorimetric assay. This assay typically involves a substrate that releases a chromogenic product upon enzymatic cleavage. In the case of FAAH, a common substrate is an anandamide analog. However, a more general approach for serine hydrolases involves the use of a 4-nitrophenyl ester substrate, where the release of 4-nitrophenol can be monitored spectrophotometrically at approximately 405 nm.[5][6]
Materials:
-
4-Nitrophenyl N-octylcarbamate (inhibitor)
-
Target enzyme (e.g., purified FAAH or cell lysate containing the enzyme)
-
Substrate (e.g., a suitable 4-nitrophenyl ester for the target enzyme)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
DMSO (for dissolving the inhibitor and substrate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 4-Nitrophenyl N-octylcarbamate in DMSO.
-
Prepare a stock solution of the substrate in DMSO.
-
Prepare a solution of the enzyme in the assay buffer.
-
-
Assay Setup:
-
In the wells of a 96-well microplate, add the assay buffer.
-
Add varying concentrations of the 4-Nitrophenyl N-octylcarbamate stock solution to the wells. Include a control well with DMSO only (no inhibitor).
-
Add the enzyme solution to all wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in the reader and measure the absorbance at ~405 nm at regular intervals for a set period (e.g., every minute for 15-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for a typical enzyme inhibition assay.
Conclusion
4-Nitrophenyl N-octylcarbamate is a valuable tool for researchers in biochemistry and drug discovery. Its properties as a serine hydrolase inhibitor, with a strong potential to target FAAH, make it a compound of significant interest for investigating endocannabinoid signaling and for the development of novel therapeutics. The experimental protocols provided in this guide offer a starting point for the synthesis and application of this compound in a laboratory setting. As with any chemical reagent, appropriate safety precautions should be taken during its handling and use.
References
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PubChem. (4-nitrophenyl) N-octylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
- Ahn, K., Smith, S. E., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 109(7), 3018–3043.
- Tye, H., Whittaker, M., & Stewart, J. D. (2002). 4-Nitrophenyl N-phenylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 58(12), o1358–o1359.
- Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Therapeutic Targets, 13(2), 149–160.
- Fegley, D., Gaetani, S., Duranti, A., Tontini, A., Mor, M., Tarzia, G., & Piomelli, D. (2005). Characterization of the fatty acid amide hydrolase inhibitor URB597: effects on anandamide and oleoylethanolamide levels in vivo. Journal of Pharmacology and Experimental Therapeutics, 313(1), 352–358.
- Cravatt, B. F., Giang, D. K., Mayfield, S. P., Boger, D. L., Lerner, R. A., & Gilula, N. B. (1996). Molecular characterization of an enzyme that degrades neuromodulatory fatty-acid amides.
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- DergiPark. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science, 8(2), 292-303.
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PubChem. (n.d.). 4-nitrophenyl N-octylcarbamate. Retrieved from [Link]
- PubMed. (1991). N-Butyl-N-methyl-4-nitrophenyl carbamate as a specific active site titrator of bile-salt-dependent lipases. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1082(2), 169-176.
- ResearchGate. (n.d.).
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- PubMed. (n.d.). Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase.
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